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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

For researchers and professionals in drug development, understanding a compound's
selectivity is a cornerstone of preclinical evaluation. A thorough off-target analysis not only
predicts potential toxicities but can also unveil new therapeutic opportunities. This guide
provides an objective comparison of the off-target profile of TIM-063, a known CaMKK inhibitor,
supported by experimental data and detailed methodologies.

Pharmacological Profile of TIM-063

TIM-063 was originally developed as a selective, cell-permeable, and ATP-competitive inhibitor
of Ca2*/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] Its primary targets are
CaMKKa and CaMKKJ3, for which it displays potent inhibitory activity.[2] However, like many
kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target
interactions necessitates a comprehensive screening approach.[3][4]

A chemical proteomics strategy using TIM-063 immobilized on sepharose beads (Kinobeads)
was employed to identify interacting proteins from tissue extracts.[1][5][6] This unbiased
approach confirmed the known primary targets, CaMKKa/1 and CaMKKf3/2, and crucially,
identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1) and
ERK2.[1][5][6]

Comparative Selectivity Analysis

Further biochemical assays were conducted to quantify the inhibitory potency of TIM-063
against its on- and off-targets. The results revealed that while TIM-063 is a potent CaMKK
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inhibitor, it also moderately inhibits AAK1.[1][7] This off-target activity was ingeniously
leveraged to develop a derivative, TIM-098a, as a potent and selective AAK1 inhibitor,
highlighting how off-target analysis can drive new drug discovery projects.[5][8]

The table below summarizes the quantitative data, comparing the potency of TIM-063 with its
derivative, TIM-098a, against the respective target kinases.

Table 1: Comparative Inhibitory Potency of TIM-063 and its Derivative TIM-098a

Compound Target Kinase IC50 (pM) Comments
TIM-063 CaMKKa 0.63 Primary Target[2]
CaMKKp 0.96 Primary Target[2]

AAK1 8.51 Off-Target[1][7]

Potent and Selective

TIM-098a AAK1 0.24 o
Inhibitor[5][7]

No significant

CaMKKoa/p >10 T
inhibition[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase
activity.

Experimental Protocols

The identification and validation of off-target interactions rely on robust experimental
methodologies. The following protocols were central to the analysis of TIM-063.

This technique is used for the unbiased identification of protein targets (and off-targets) of a
small molecule inhibitor from complex biological samples.

e Methodology: The compound of interest, TIM-063, is chemically synthesized with a linker
and immobilized on sepharose beads.[1] These "Kinobeads" are then incubated with cell or
tissue lysates (e.g., mouse cerebral extracts) to allow the compound to bind to its interacting
proteins.[1][5] After extensive washing to remove non-specific binders, the specifically bound
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proteins are eluted by adding a high concentration of the free TIM-063 compound. The
eluted proteins are then identified and quantified using mass spectrometry.[1]

CETSA is a powerful biophysical method to verify target engagement within the complex milieu
of an intact cell.[9][10][11][12] It is based on the principle that ligand binding typically increases
the thermal stability of a protein.[12]

o Methodology:

o Treatment: Intact cells are treated with the test compound (e.g., TIM-063) or a vehicle
control.

o Heating: The cell suspensions are divided into aliquots and heated to a range of different
temperatures for a short period (e.g., 3 minutes).[13]

o Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated
from the soluble protein fraction by centrifugation.[10]

o Quantification: The amount of the specific target protein remaining in the soluble fraction at
each temperature is quantified using methods like Western Blot or mass spectrometry. A
shift in the melting curve to a higher temperature in the compound-treated samples
compared to the control indicates target engagement.[12]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the biological context
of on- and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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